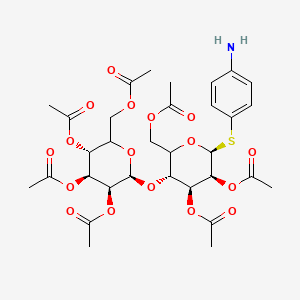
4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
描述
4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound features a glucopyranosyl group, which is a glucose molecule in its pyranose form, acetylated at multiple positions, and linked to an aminophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected by acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Glycosylation Reaction: The protected glucose is then subjected to a glycosylation reaction with 4-aminophenol in the presence of a glycosyl donor and a promoter such as silver triflate.
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
Oxidation: The aminophenyl group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide for methanolysis of acetyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Deacetylated or differently substituted glycosides.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Enzyme Studies: Used to study enzymes that act on glycosidic bonds, such as glycosidases.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.
Medicine
Drug Development: Potential use in the development of drugs targeting glycosidic enzymes or pathways.
Diagnostic Agents: Used in the synthesis of diagnostic agents for detecting specific enzymes or metabolites.
Industry
Biotechnology: Used in the production of bioactive compounds.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes that recognize glycosidic bonds. The acetyl groups may influence its binding affinity and specificity. The aminophenyl group can participate in hydrogen bonding and other interactions with target molecules.
相似化合物的比较
Similar Compounds
4-Nitrophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
The presence of the aminophenyl group in 4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside makes it unique in terms of its potential reactivity and interactions with biological molecules. The acetylation pattern also influences its solubility and stability.
属性
IUPAC Name |
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3/t23?,24?,25-,26-,27+,28+,29+,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWTWYHBZEZSN-XQHHZNCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)SC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
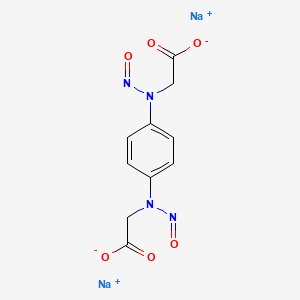

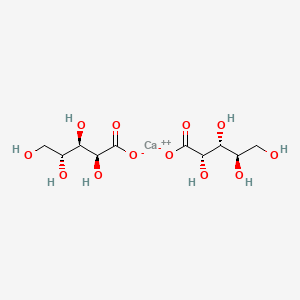
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
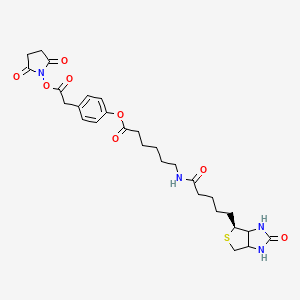
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
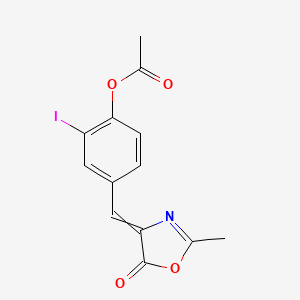
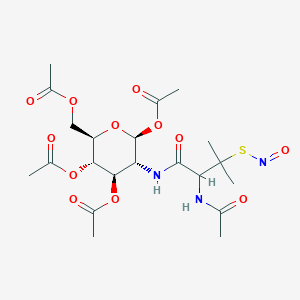


![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
